molecular formula C27H24FN7 B2416332 N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946296-51-1

N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2416332
CAS No.: 946296-51-1
M. Wt: 465.536
InChI Key: UFRFMHYEAIKNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: 4-fluoroaniline.

    Reaction Conditions: Nucleophilic aromatic substitution using a halogenated precursor and a base like potassium carbonate.

  • Attachment of Phenylpiperazine

      Starting Materials: 1-phenylpiperazine.

      Reaction Conditions: Coupling reaction using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions

    • Formation of Pyrazolo[3,4-d]pyrimidine Core

        Starting Materials: 4-aminopyrazole and a suitable aldehyde.

        Reaction Conditions: Condensation reaction in the presence of a base such as sodium ethoxide.

    Chemical Reactions Analysis

    Types of Reactions

    N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Products: Oxidized derivatives with potential changes in biological activity.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduced forms that may exhibit different pharmacological properties.

    • Substitution

        Reagents: Halogenated compounds and bases.

        Products: Substituted derivatives with modified functional groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or neutral medium.

      Reduction: Sodium borohydride in methanol or ethanol.

      Substitution: Halogenated precursors with bases like potassium carbonate in polar aprotic solvents.

    Scientific Research Applications

    • Chemistry

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under different conditions.
    • Biology

      • Investigated for its interactions with biological macromolecules.
      • Potential use as a probe in biochemical assays.
    • Medicine

      • Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
      • Studied as a candidate for drug development targeting specific receptors or enzymes.
    • Industry

      • Potential applications in the development of new materials with specific properties.
      • Used in the synthesis of intermediates for various industrial processes.

    Mechanism of Action

    The mechanism of action of N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    • Binding to Receptors

      • Interacting with G-protein coupled receptors (GPCRs) or ion channels.
      • Modulating receptor activity to produce therapeutic effects.
    • Inhibiting Enzymes

      • Acting as an inhibitor of specific enzymes involved in disease pathways.
      • Reducing the activity of enzymes like kinases or proteases.
    • Modulating Signaling Pathways

      • Influencing intracellular signaling cascades.
      • Altering the expression of genes involved in cell proliferation, apoptosis, or inflammation.

    Comparison with Similar Compounds

    N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other compounds that have similar structures or pharmacological activities:

    • Similar Compounds

        N-(4-fluorophenyl)piperidin-4-amine: Shares the fluorophenyl group but differs in the core structure.

        1-phenyl-4-(4-phenylpiperazin-1-yl)pyrimidine: Similar piperazine and phenyl groups but lacks the pyrazolo core.

        Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazolo core.

    • Uniqueness

      • The combination of the pyrazolo[3,4-d]pyrimidine core with fluorophenyl and phenylpiperazine groups provides unique pharmacological properties.
      • Enhanced selectivity and potency in targeting specific biological pathways compared to similar compounds.

    Properties

    IUPAC Name

    N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H24FN7/c28-20-11-13-21(14-12-20)30-25-24-19-29-35(23-9-5-2-6-10-23)26(24)32-27(31-25)34-17-15-33(16-18-34)22-7-3-1-4-8-22/h1-14,19H,15-18H2,(H,30,31,32)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFRFMHYEAIKNLD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H24FN7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    465.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.